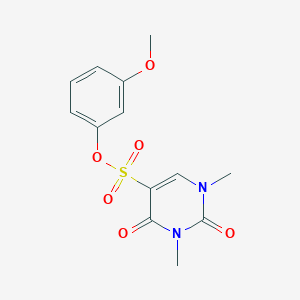
(3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves various chemical reactions, including cyclocondensation and substitution reactions. For instance, Nagarajaiah and Begum (2015) described the synthesis of compounds through base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, highlighting the synthetic pathways that can be applied to similar compounds (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant features such as hydrogen bonding and crystal packing, which contribute to their stability and reactivity. Rodríguez et al. (2009) explored different hydrogen-bonded structures in solvates, providing insights into the molecular structure through X-ray crystallography (Rodríguez, Nogueras, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their structural components. For example, the presence of methoxy and sulfonate groups can affect their chemical behavior in reactions. Watanabe et al. (2010) discussed the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds upon base-induced decomposition, highlighting the chemical reactivity of sulfonated compounds (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the applications and handling of these compounds. The crystal structure analysis often reveals information about the stability and physical properties of these molecules. Askerov et al. (2019) provided details on the molecular and crystal structures of similar compounds, which can be related to their physical properties analysis (Askerov, Magerramov, Osmanov, Baranov, Borisova, & Borisov, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are fundamental aspects of (3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate. Chohan and Shad (2011) investigated sulfonamide-derived compounds and their metal complexes, which shed light on the chemical properties and potential applications of sulfonate-containing compounds (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Novel Synthesis Processes and Pharmaceutical Impurities
The research on omeprazole, a compound related to the structural family of (3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, outlines novel synthesis methods and the study of pharmaceutical impurities. This insight is crucial for understanding the development of proton pump inhibitors and their impurities, which can serve as standard impurities for further studies in various aspects. The novel synthesis processes offer a simplified and efficient approach to producing these compounds, enhancing the yield and process efficiency (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Activity Analysis
In the study of antioxidants and their implications across different fields, various tests are utilized to determine antioxidant activity. Understanding these methods is vital for analyzing the antioxidant capacity of complex samples, including those that may involve (3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate or related compounds. The review covers tests based on hydrogen atom transfer, electron transfer, and combined mechanisms, providing a comprehensive overview of antioxidant analysis techniques (Munteanu & Apetrei, 2021).
Biomass Conversion and Sustainable Chemistry
The conversion of plant biomass into furan derivatives, highlighting the role of 5-Hydroxymethylfurfural (HMF) as a platform chemical, presents an alternative feedstock for the chemical industry. This review discusses the synthesis of HMF from hexose carbohydrates and lignocellulose and its use in producing monomers, polymers, fuels, and pharmaceuticals. Such research underscores the potential of using derivatives of (3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate in the development of new materials and sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
(3-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-6-4-5-9(7-10)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHDTXHMDRSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)
![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)
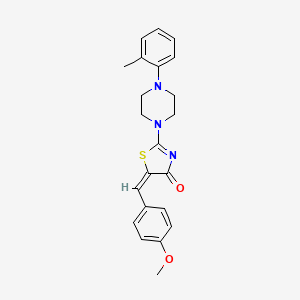
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
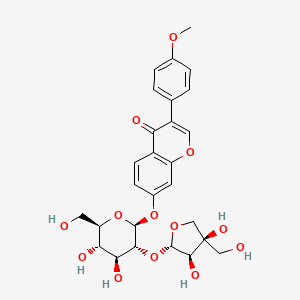
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
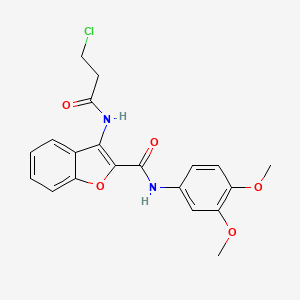
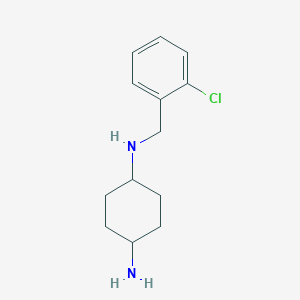
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)